molecular formula C7H16Br2N2 B3108120 (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 1638744-69-0

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No.: B3108120
CAS No.: 1638744-69-0
M. Wt: 288.02
InChI Key: YCJIQGKHRWTERD-JFYKYWLVSA-N
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Description

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide ( 1638744-69-0) is a chiral, bridged bicyclic diamine compound of high interest in medicinal chemistry and drug discovery. This derivative of the 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a conformationally restricted, privileged structure for synthesizing biologically active molecules . The rigid diazabicycloheptane core is a valuable synthon for creating novel compounds, with documented research applications spanning the development of antitumor agents, nicotinic acetylcholine receptor ligands, and histone deacetylase inhibitors . The compound's structure, featuring a chiral and sterically defined framework, makes it a sophisticated building block for designing potent and selective drug candidates. As a salt form, the dihydrobromide offers improved stability and handling for research purposes. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIQGKHRWTERD-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]2C[C@H]1CN2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with ethyl bromide in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is often purified by recrystallization or chromatography to meet the stringent quality requirements for its applications .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce N-oxides and amines, respectively .

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacological Research
    • This compound has been studied for its potential as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Research indicates that compounds with similar structures can modulate neurotransmitter release, which may have implications for treating cognitive disorders and nicotine addiction .
  • Synthesis of Bioactive Molecules
    • (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the preparation of CCR2 antagonists and B-Raf inhibitors, which are relevant in cancer therapy .
  • Drug Development
    • The compound is being investigated for its role in developing new therapeutic agents targeting specific pathways involved in diseases such as cancer and autoimmune disorders. Its derivatives have shown promise in enhancing the efficacy of existing drugs through improved receptor selectivity and reduced side effects .

Case Study 1: Nicotinic Acetylcholine Receptor Modulation

A study published in the European Journal of Medicinal Chemistry examined the synthesis of novel nAChR partial agonists based on the structure of this compound. The results indicated that these compounds exhibited enhanced cognitive functions in animal models, suggesting potential applications in treating Alzheimer's disease and other cognitive impairments .

Case Study 2: CCR2 Antagonists

Another research effort focused on developing CCR2 antagonists using derivatives of this compound. The antagonists demonstrated significant anti-inflammatory effects in preclinical models, indicating their potential utility in managing chronic inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets through its chiral centers. As a chiral ligand, it can coordinate with metal ions to form complexes that facilitate asymmetric catalytic reactions. The compound’s unique bicyclic structure allows it to interact with specific molecular pathways, influencing the outcome of chemical reactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly influences solubility, stability, and reactivity. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Characteristics
(1S,4S)-2-Ethyl-2,5-diazabicyclo[...]dihydrobromide Ethyl (C₂H₅) ~350.10* Not reported High aqueous solubility (dihydrobromide salt)
(1S,4S)-2-Methyl-2,5-diazabicyclo[...]dihydrobromide Methyl (CH₃) 336.05 Not reported Similar solubility; reduced steric bulk
(1S,4S)-2-Benzyl-2,5-diazabicyclo[...]dihydrobromide Benzyl (C₆H₅CH₂) 350.10 130–132 Moderate solubility; enhanced lipophilicity
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[...]hydrobromide 4-Chlorophenyl 351.61 Not reported Lower solubility due to halogenated aryl group

*Calculated based on analogous dihydrobromide salts.

  • Ethyl vs.
  • Ethyl vs. Benzyl : The benzyl group increases molecular weight and lipophilicity, which may enhance binding to hydrophobic targets but reduce aqueous solubility .
  • Ethyl vs. 4-Chlorophenyl : The chloroaryl substituent introduces electronic effects (e.g., electron-withdrawing) that could modulate reactivity in catalysis or drug-target interactions .

Biological Activity

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H14N2Br2
  • Molecular Weight : 274.0 g/mol
  • CAS Number : 845866-61-7

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane on various cancer cell lines.

Case Studies

  • Study on Dithiocarbamate Derivatives :
    • A study synthesized several dithiocarbamate derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and assessed their activity against cervical cancer cell lines (CaSki and HeLa) and breast cancer cell line (MDA-MB-231).
    • Findings : Compound 9e exhibited significant antiproliferative activity with IC50 values of 28 µg/mL (CaSki), 18 µg/mL (MDA-MB-231), and 20 µg/mL (SK-Lu-1). It induced apoptosis without causing necrotic cell death in lymphocytes .
  • Comparative Study with Cisplatin and Paclitaxel :
    • Another investigation compared the potency of a specific derivative (compound 8a) against cervical cancer cell lines to standard chemotherapeutics.
    • Results : Compound 8a showed superior activity with IC50 values of 0.99 µM (HeLa), 2.36 µM (CaSki), and 0.73 µM (ViBo), outperforming both Cisplatin and Paclitaxel .

The mechanisms underlying the biological activity of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane derivatives primarily involve:

  • Induction of Apoptosis : The compounds activate caspase pathways leading to programmed cell death in tumor cells while sparing normal lymphocytes.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can arrest the cell cycle at the G1 phase in cancer cells, inhibiting proliferation .

ADME Profiling

In silico analyses have been conducted to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds:

PropertyValue
LipophilicityModerate
SolubilityHigh
Metabolic StabilityFavorable

These properties suggest that some derivatives may be suitable candidates for further development as therapeutic agents .

Q & A

How can the stereoselective synthesis of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide be optimized to achieve high enantiomeric excess?

Answer:
The stereoselective synthesis requires precise control of reaction conditions. Key factors include:

  • Temperature and pH : Maintaining low temperatures (e.g., –20°C during methylamine addition) and neutral-to-basic pH minimizes side reactions, as seen in autoclave reactions using methylamine and toluene .
  • Protecting Groups : Boc (tert-butoxycarbonyl) groups are critical for directing lithiation and ensuring regioselectivity during C-substitution, as demonstrated in directed metalation strategies .
  • Solvent Choice : Polar aprotic solvents like THF or dichloromethane enhance reaction efficiency, particularly in microwave-assisted syntheses to reduce reaction time (e.g., from 16 hours to 8 hours under controlled irradiation) .

Advanced Note : For industrial-scale synthesis, crystallization or chromatography (e.g., silica gel column purification) is recommended to isolate high-purity dihydrobromide salts .

What methodologies are effective for analyzing enantiomeric excess in derivatives of this compound?

Answer:

  • Chiral HPLC : Using columns like Chiralcel OD-H with UV detection at 254 nm provides reliable enantiomeric excess (ee) measurements, as validated in studies achieving up to 46% ee in Biginelli reactions .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can resolve stereoisomers by comparing chemical shifts of diastereotopic protons, especially in derivatives with aryl or methyl substituents .
  • Optical Rotation : Polarimetry (e.g., [α]D20[α]_D^{20} values) complements HPLC data to confirm enantiomer dominance, such as the (S)-enantiomer preference in DHPM synthesis .

Advanced Tip : Coupling NMR with X-ray crystallography (e.g., for Boc-protected intermediates) resolves conflicting stereochemical assignments in C-substituted analogs .

How does substituent modification (e.g., ethyl vs. aryl groups) affect catalytic efficiency in asymmetric organocatalysis?

Answer:

  • Ethyl Groups : The ethyl substituent in (1S,4S)-2-ethyl derivatives improves solubility in polar solvents (e.g., MeOH), enhancing reaction yields (up to 94% in Biginelli reactions) but may reduce enantioselectivity (18–37% ee) due to steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

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